N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide
Overview
Description
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide, also known as DMAN, is a synthetic compound that has been widely used in scientific research. DMAN is a member of the family of benzamides, which are known for their diverse biological activities.
Scientific Research Applications
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide has been used in various scientific research applications, including cancer research, neuropharmacology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuropharmacology, this compound has been used as a tool to study the role of dopamine receptors in the brain. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved pharmacological properties.
Mechanism of Action
The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide is not fully understood. However, it has been shown to bind to dopamine receptors and inhibit their activity. This leads to a decrease in the release of dopamine, which is a neurotransmitter involved in reward, motivation, and pleasure. This compound has also been shown to inhibit the activity of enzymes involved in angiogenesis, which is the formation of new blood vessels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. In the brain, this compound inhibits the release of dopamine, which leads to a decrease in locomotor activity and an increase in catalepsy. This compound also inhibits angiogenesis by inhibiting the activity of endothelial growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Advantages and Limitations for Lab Experiments
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. This compound has been shown to have a low toxicity profile in vitro and in vivo, which makes it a safe compound to use in lab experiments. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. This compound also has low solubility in water, which may limit its use in some experiments.
Future Directions
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methyl-3-nitrobenzamide has several potential future directions for scientific research. In cancer research, this compound can be used to develop new drugs for the treatment of cancer. In neuropharmacology, this compound can be used to study the role of dopamine receptors in the brain and to develop new drugs for the treatment of neurological disorders. In drug discovery, this compound can be used as a lead compound to develop new drugs with improved pharmacological properties. Additionally, this compound can be modified to improve its solubility and bioavailability, which may increase its potential for use in lab experiments and clinical trials.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. This compound can be synthesized by reacting 2-methyl-3-nitrobenzoic acid with 4-(benzoylamino)-2,5-dimethoxybenzoic acid in the presence of a coupling agent and a catalyst. This compound has been used in various scientific research applications, including cancer research, neuropharmacology, and drug discovery. This compound has been shown to bind to dopamine receptors, inhibit angiogenesis, induce apoptosis, and inhibit the activity of MMPs. This compound has several advantages for lab experiments, including its stability and low toxicity profile. However, this compound has some limitations, including its low solubility in water and its cost. This compound has several potential future directions for scientific research, including the development of new drugs for the treatment of cancer and neurological disorders.
properties
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-14-16(10-7-11-19(14)26(29)30)23(28)25-18-13-20(31-2)17(12-21(18)32-3)24-22(27)15-8-5-4-6-9-15/h4-13H,1-3H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUVHBGNZJRKEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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